N-(2-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-4-18-8-5-6-11-24(18)31-25(35)16-38-29-23-13-22-20(15-34)14-30-17(2)26(22)37-28(23)32-27(33-29)19-9-7-10-21(12-19)36-3/h5-12,14,34H,4,13,15-16H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOMFSNXJIERER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications.
Structural Characteristics
The compound features a multi-ring system with several functional groups:
- Hydroxymethyl group : Potentially enhances interactions with biological targets.
- Methoxyphenyl moiety : May contribute to its hydrophobic properties and biological activity.
- Sulfanyl acetamide : This functional group is often associated with biological activity.
Anticancer Properties
Preliminary studies indicate that compounds structurally similar to this compound exhibit promising anticancer properties:
- Cytotoxicity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines such as HeLa and SMMC7404 cells.
- Mechanism of Action : Research indicates that these compounds may induce apoptosis and interfere with the cell cycle at the G1 phase through pathways involving caspase activation .
Antituberculosis Activity
Some derivatives of this compound have been investigated for their antituberculosis properties. The ability to interact with specific biological pathways or enzymes relevant to Mycobacterium tuberculosis suggests potential for further development as therapeutic agents .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile:
- Target Identification : Future studies should focus on identifying specific receptors or enzymes that this compound may target.
Synthesis Methods
The synthesis of this compound can be achieved through various methods that maintain its structural integrity while allowing for controlled synthesis .
Comparative Analysis
To better understand the potential of this compound in medicinal applications, it can be compared with other similar compounds based on their structural features and biological activities:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 15.1 | Apoptosis induction via caspase activation |
| Compound B | Antituberculosis | TBD | Enzyme inhibition |
| N-(2-Ethylphenyl)... | TBD | TBD | TBD |
Case Study 1: Anticancer Activity
In a study assessing the cytotoxicity of various oxime derivatives against cancer cell lines (HeLa and PC3), it was found that certain derivatives exhibited IC50 values as low as 9.1 µM against WiDr cells . This highlights the potential for compounds derived from similar structures to serve as effective anticancer agents.
Case Study 2: Mechanism Exploration
Further investigations into the mechanisms of action revealed that specific derivatives could induce cell cycle arrest and apoptosis in cancer cells through activation of key apoptotic pathways . Such findings underscore the importance of detailed mechanistic studies in advancing the therapeutic applications of these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
